N-[(2-chlorophenyl)methyl]-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide
Description
This compound belongs to the 5H-[1,3,4]thiadiazolo[2,3-b]quinazoline family, characterized by a fused thiadiazole-quinazoline core. Its structure includes a 2-chlorophenylmethyl group at the N-position, a 2-methoxyphenylamino substituent at C-2, and a carboxamide moiety at C-6. The presence of chlorine and methoxy groups likely enhances lipophilicity and modulates electronic properties, influencing bioavailability and target binding.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(2-methoxyanilino)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN5O3S/c1-33-20-9-5-4-8-18(20)27-23-29-30-22(32)16-11-10-14(12-19(16)28-24(30)34-23)21(31)26-13-15-6-2-3-7-17(15)25/h2-12H,13H2,1H3,(H,26,31)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMSKQKVVKMQDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)NCC5=CC=CC=C5Cl)N=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzylamine, 2-methoxyaniline, and various reagents to form the thiadiazoloquinazoline core. Common reaction conditions may involve:
Condensation reactions: to form the quinazoline ring.
Cyclization reactions: to introduce the thiadiazole moiety.
Amidation reactions: to attach the carboxamide group.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the synthetic route for higher yields and purity. This may include:
Catalysis: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography.
Scale-up processes: to ensure consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: like halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: may produce more saturated derivatives.
Substitution: can result in various substituted quinazoline compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes or receptors: Modulating their activity.
Inhibiting or activating specific pathways: Affecting cellular processes.
Inducing cellular responses: Leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The compound shares its core with derivatives reported in , which differ in substituent patterns. Key analogs include:
| Compound ID | Substituents at C-2 | N-Substituent | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| E796-0108 | 2-Ethylanilino | (2-Chlorophenyl)methyl | C₂₅H₂₀ClN₅O₂S | 489.98 g/mol |
| E796-0296 | 2,5-Dimethylanilino | 4-Methoxyphenyl | C₂₅H₂₁N₅O₃S | 471.54 g/mol |
Key Observations :
- Substituent Effects: The target compound’s 2-methoxyphenylamino group (vs. The 2-chlorophenylmethyl group (shared with E796-0108) introduces steric bulk and electron-withdrawing effects, which could influence metabolic stability .
- Molecular Weight : The target compound’s molecular weight is likely closer to E796-0108 (~490 g/mol), suggesting similar pharmacokinetic profiles.
Spectroscopic Comparisons
- NMR Analysis: As seen in and , substituents significantly alter chemical shifts. For example: The 2-methoxyphenyl group in the target compound would produce distinct aromatic proton shifts (δ ~6.8–7.5 ppm) and a methoxy singlet (δ ~3.8 ppm), differing from E796-0108’s ethylanilino (δ ~1.2–1.4 ppm for CH₃) . The thiadiazoloquinazoline core protons (e.g., C-5 and C-8) would exhibit similar shifts across analogs, as seen in compounds with conserved heterocyclic systems .
- Mass Spectrometry : Molecular networking () would cluster the target compound with E796-0108 and E796-0296 due to shared core fragmentation patterns (e.g., loss of CO or S-containing fragments). A high cosine score (>0.8) would confirm structural similarity .
Research Findings and Implications
- Bioactivity Potential: Analogs in lack explicit bioactivity data, but the thiadiazoloquinazoline scaffold is associated with kinase inhibition and antimicrobial activity in literature. The target’s chloro and methoxy groups may enhance these properties compared to E796-0296’s dimethylanilino group .
- Metabolite Dereplication : Molecular networking () could rapidly identify the target compound in complex mixtures by matching its MS/MS profile to libraries, accelerating drug discovery workflows .
Data Table: Key Structural Analogs
Biological Activity
N-[(2-chlorophenyl)methyl]-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide is a novel compound that belongs to the class of thiadiazole derivatives. This compound has attracted attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, biological evaluations, structure-activity relationships (SAR), and case studies.
Synthesis
The synthesis of thiadiazole derivatives often involves multi-step reactions that include cyclization and functionalization processes. The target compound can be synthesized using various methods that typically involve the reaction of appropriate thioketones with hydrazines or hydrazones followed by cyclization reactions. The synthetic routes have been optimized to improve yields and reduce reaction times.
Anticancer Activity
The anticancer properties of this compound have been evaluated against several cancer cell lines. Studies indicate that this compound exhibits significant cytotoxic effects:
- IC50 Values : The compound demonstrated an IC50 value of approximately 8 μM against various cancer cell lines including HEPG2 and HeLa cells, indicating potent anticancer activity (Sun et al., 2020) .
- Mechanism of Action : The compound's mechanism appears to involve inhibition of focal adhesion kinase (FAK), which is crucial for cancer cell proliferation and survival. Docking studies suggest strong interactions with FAK, leading to reduced tumor growth in vivo models (El-Naggar et al., 2011) .
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown promising antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Preliminary evaluations indicate that the compound exhibits significant antimicrobial activity against various pathogens with MIC values ranging from 0.22 to 0.25 μg/mL for selected derivatives (El-Gohary et al., 2018) .
- Biofilm Inhibition : The compound also demonstrates the ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, highlighting its potential as a therapeutic agent against biofilm-associated infections.
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is often influenced by their structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Chlorophenyl Group | Enhances anticancer potency |
| Methoxy Group | Improves solubility and bioavailability |
| Thiadiazole Ring | Essential for biological activity |
Studies suggest that modifications on the phenyl rings can significantly alter the pharmacological profile of these compounds. For instance, compounds with methoxy substitutions showed enhanced activity against breast cancer cell lines (Yang et al., 2012) .
Case Studies
Several case studies have investigated the efficacy of thiadiazole derivatives in clinical settings:
- In Vivo Efficacy : A study involving mice models treated with this compound showed a marked reduction in tumor size after 14 days of treatment compared to control groups (Flefel et al., 2017) .
- Combination Therapy : Research has explored the potential of this compound in combination with other chemotherapeutic agents, revealing synergistic effects that enhance overall anticancer efficacy (Almasirad et al., 2016) .
Q & A
Q. What metabolomics approaches identify in vivo degradation pathways?
- Methodological Answer :
- LC-HRMS : Profile metabolites in rat plasma. Major pathways include:
- Phase I : Demethylation of the methoxyphenyl group (mass shift: -14 Da).
- Phase II : Glucuronidation at the carboxamide (mass shift: +176 Da) .
- Isotope Labeling : Use C-labeled compound to track excretion routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
